molecular formula C19H28O2 B13112150 (1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one

(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one

Cat. No.: B13112150
M. Wt: 288.4 g/mol
InChI Key: WPLCXMVUVAWRQC-LTIOPTMSSA-N
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Description

(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[97002,804,6012,16]octadecan-15-one is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, which can be achieved through a series of cyclization reactions. Key steps may include:

    Cyclization Reactions: Formation of the pentacyclic core through intramolecular cyclization.

    Functional Group Modifications: Introduction of the oxo and methyl groups at specific positions using reagents such as organolithium compounds or Grignard reagents.

    Chiral Resolution: Separation of the desired stereoisomer from a mixture of enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow reactors for efficient large-scale production. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert oxo groups to hydroxyl groups.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms at specific positions on the pentacyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Bromine (Br₂), chlorine (Cl₂)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one has several scientific research applications:

    Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one: Unique due to its specific stereochemistry and functional groups.

    Other Pentacyclic Compounds: Similar in structure but may differ in the arrangement of functional groups and stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific combination of chiral centers and functional groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one

InChI

InChI=1S/C19H28O2/c1-18-8-7-14-12(13(18)5-6-17(18)20)4-3-11-9-15-16(21-15)10-19(11,14)2/h11-16H,3-10H2,1-2H3/t11-,12-,13-,14-,15+,16-,18-,19-/m0/s1

InChI Key

WPLCXMVUVAWRQC-LTIOPTMSSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C[C@H]5[C@@H](C4)O5)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(CC5C(C4)O5)C

Origin of Product

United States

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